Product packaging for Benzenesulfinamide, 4-methyl-N,N-diphenyl-(Cat. No.:CAS No. 6873-89-8)

Benzenesulfinamide, 4-methyl-N,N-diphenyl-

Cat. No.: B15251742
CAS No.: 6873-89-8
M. Wt: 307.4 g/mol
InChI Key: XNYGZHOHJBNSBK-UHFFFAOYSA-N
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Description

Benzenesulfinamide, 4-methyl-N,N-diphenyl- (CAS: 4703-19-9) is a sulfinamide derivative characterized by a 4-methyl-substituted benzene ring attached to a sulfinamide group (S=O) with two phenyl groups bonded to the nitrogen atom. Sulfinamides are sulfur(IV)-containing compounds with distinct electronic and steric properties compared to sulfonamides (S=O₂). Its synthesis likely follows methods analogous to S(O)₂–N coupling via copper/visible light catalysis, as described for related sulfonamides .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NOS B15251742 Benzenesulfinamide, 4-methyl-N,N-diphenyl- CAS No. 6873-89-8

Properties

CAS No.

6873-89-8

Molecular Formula

C19H17NOS

Molecular Weight

307.4 g/mol

IUPAC Name

4-methyl-N,N-diphenylbenzenesulfinamide

InChI

InChI=1S/C19H17NOS/c1-16-12-14-19(15-13-16)22(21)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

XNYGZHOHJBNSBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reductive Synthesis from Sulfonyl Chlorides

A prominent method for synthesizing sulfinamides involves the one-pot reductive conversion of sulfonyl chlorides. This approach, demonstrated by Míšek et al., utilizes sodium sulfite (Na$$2$$SO$$3$$) in hydrochloric acid (HCl) to reduce 4-methylbenzenesulfonyl chloride to the corresponding sulfinic acid intermediate, which subsequently reacts with diphenylamine (Ph$$_2$$NH) to form the target sulfinamide. The reaction proceeds under mild conditions (25–40°C, 4–6 hours) with a reported yield of 78–85%. Critical parameters include stoichiometric control of the reducing agent and rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride.

The mechanism involves initial reduction of the sulfonyl chloride (-SO$$2$$Cl) to a sulfinate (-SO$$2^-$$), followed by acid-mediated conversion to a sulfinic acid (-SO$$_2$$H). Subsequent reaction with diphenylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), facilitates dehydration to yield the sulfinamide. This method’s advantages include operational simplicity and compatibility with a broad range of aryl amines.

Sulfinyl Chloride-Amine Coupling

Classical sulfinamide synthesis relies on the reaction of sulfinyl chlorides (-SOCl) with amines. For 4-methyl-N,N-diphenylbenzenesulfinamide, 4-methylbenzenesulfinyl chloride serves as the electrophilic precursor. Preparation of the sulfinyl chloride begins with the reduction of 4-methylbenzenesulfonyl chloride using zinc dust in acetic acid, yielding 4-methylbenzenesulfinic acid. Treatment with thionyl chloride (SOCl$$_2$$) then converts the sulfinic acid to the sulfinyl chloride, which is isolated via distillation under reduced pressure (60–70°C, 15 mmHg).

Coupling the sulfinyl chloride with diphenylamine in anhydrous dichloromethane (DCM) at 0–5°C produces the sulfinamide in 70–75% yield. Triethylamine (Et$$_3$$N) is typically added to scavenge HCl, preventing protonation of the amine. While this method offers high purity, the sensitivity of sulfinyl chlorides to moisture and thermal degradation necessitates stringent anhydrous conditions.

Electrochemical Reduction Approaches

Electrochemical methods provide a tunable route for sulfinamide synthesis. As reported by Nature Scientific Reports, controlled potential electrolysis (-0.4 V to -1.1 V vs. Ag/AgCl) of nitroarenes in the presence of arylsulfinic acids enables selective formation of N-aryl sulfinamides. Adapting this strategy, 4-methylbenzenesulfinic acid can be electrochemically generated in situ from 4-methylnitrobenzene, followed by coupling with diphenylamine.

Key advantages include environmental sustainability (no stoichiometric reductants) and precise control over reaction selectivity. However, scalability remains a challenge due to the specialized equipment required. Pilot-scale experiments achieved a 65% yield under optimized flow-cell conditions.

Oxidative Pathways from Thiols

Thiol-based routes offer an alternative entry to sulfinamides. Oxidation of 4-methylthiophenol (4-CH$$3$$-C$$6$$H$$4$$-SH) with sulfuryl chloride (SO$$2$$Cl$$_2$$) in acetic acid generates 4-methylbenzenesulfinyl chloride, which reacts directly with diphenylamine. This one-pot method eliminates the need for isolating intermediates, achieving yields of 68–72%.

The reaction mechanism involves initial S-chlorination of the thiol to a sulfenyl chloride (-SCl), followed by oxidation to the sulfinyl chloride. While cost-effective, competing overoxidation to sulfonyl chlorides (-SO$$_2$$Cl) necessitates careful control of reaction time and temperature (0–10°C, 2 hours).

Comparative Analysis of Methodologies

Method Starting Material Yield (%) Conditions Advantages Limitations
Reductive Synthesis Sulfonyl Chloride 78–85 Na$$2$$SO$$3$$, HCl, 25–40°C High yield, simple setup Moisture-sensitive
Sulfinyl Chloride Route Sulfinic Acid 70–75 SOCl$$_2$$, DCM, 0–5°C High purity Multi-step, anhydrous conditions required
Electrochemical Nitroarene 65 -0.4 V to -1.1 V, flow cell Sustainable, tunable Scalability challenges
Oxidative (Thiols) Thiol 68–72 SO$$2$$Cl$$2$$, 0–10°C One-pot, cost-effective Overoxidation risks

Chemical Reactions Analysis

General Reaction Types

Benzenesulfinamides, like their sulfonamide counterparts, typically undergo reactions involving:

  • Nucleophilic substitution (e.g., N-alkylation)

  • Electrophilic aromatic substitution (modulation by substituents)

  • Reduction/Oxidation (functional group transformations)

N-Alkylation

Manganese-catalyzed N-alkylation of sulfonamides using alcohols has been demonstrated, as seen in studies involving 4-bromobenzenesulfonamide . While not directly tested on sulfinamides, analogous mechanisms may apply:

  • Mechanism : Alcohol coordination forms an alkoxo complex, followed by dehydrogenation to generate an aldehyde and a manganese hydride species. Subsequent coupling with the sulfonamide nitrogen could yield N-alkylated derivatives.

  • Catalyst : Mn-based systems (e.g., Mn(OAc)₂) enable efficient coupling.

Oxidation/Reduction

Sulfonamides and sulfinamides can undergo oxidation to form sulfoxides or sulfones, or reduction to amines. For example:

  • Oxidation : Use of oxidizing agents (e.g., hydrogen peroxide) to convert sulfinamides to sulfonamides.

  • Reduction : Reducing agents like LiAlH₄ may regenerate amines from sulfinamides.

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonamide group directs electrophiles to ortho/para positions. While not explicitly studied for sulfinamides, similar substituent effects could apply.

Comparison with Similar Compounds

Compound Key Reactions Functional Group Impact
BenzenesulfonamideN-Alkylation, oxidation, substitutionElectron-withdrawing (-SO₂NH₂)
BenzenesulfinamideLikely similar to sulfonamides, with potential for redox transformationsIntermediate electron-withdrawing (-SO-NH₂)
Thiophene-2-sulfonamideEfficient N-benzylation Heteroaromatic ring effects

Research Gaps and Considerations

  • Limited Data : No direct experimental data on benzenesulfinamide reactions exists in the provided sources.

  • Functional Group Differences : Sulfinamides (-SO-NH₂) vs. sulfonamides (-SO₂NH₂) may exhibit distinct reactivity due to differences in electron-withdrawing strength and redox stability.

  • Biological Implications : While sulfonamides have been explored as progesterone receptor antagonists , sulfinamide analogs remain understudied.

Scientific Research Applications

4-Methyl-N,N-diphenylbenzenesulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N,N-diphenylbenzenesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes involved in folate synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfinamide Derivatives

Substituent Variations on the Aromatic Ring

p-Toluenesulfinamide (Benzenesulfinamide, 4-methyl-; CAS 6873-55-8)

  • Lacks N-phenyl substituents, making it a simpler analog.
  • Used as a precursor for imine formation, e.g., N-Benzylidene-p-toluenesulfinamide (CAS 66883-56-5), synthesized via pyrrolidine-catalyzed condensation .
  • Key difference: The absence of N,N-diphenyl groups reduces steric hindrance, enhancing reactivity in imine formation.

Exhibits distinct electronic effects compared to the methyl group in the target compound, influencing solubility and reactivity .

Substituent Variations on Nitrogen

N-Benzhydryl-4-methylbenzenesulfonamide (CAS 853-83-8)

  • A sulfonamide (S=O₂) with a benzhydryl (diphenylmethyl) group.
  • Higher oxidation state of sulfur increases stability but reduces nucleophilicity compared to sulfinamides .

4-Methyl-N-(phenylmethylene)benzenesulfinamide (CAS 66883-56-5)

  • Contains an imine (C=N) group instead of N,N-diphenyl substituents.
  • Reactivity: Participates in cycloaddition and hydrolysis reactions, unlike the target compound .

Sulfonamide Derivatives

Sulfonamides (S=O₂) are more oxidized and often exhibit enhanced biological activity. Examples include:

4-Methyl-N,N-bis(2-methylallyl)benzenesulfonamide

  • Used in ring-closing metathesis (RCM) reactions. The sulfonamide’s electron-withdrawing nature stabilizes transition states in catalytic processes .

N-Tosylimines (e.g., N-Benzylidene-4-methylbenzenesulfonamide; CAS 13707-41-0)

  • Serve as electrophilic intermediates in asymmetric synthesis. The sulfonyl group enhances imine stability compared to sulfinamides .

Electronic and Steric Effects

  • Methyl vs. Nitro Substituents : A para-methyl group (electron-donating) increases electron density on the aromatic ring, while a nitro group (electron-withdrawing) decreases it, affecting solubility and intermolecular interactions .

Data Tables

Table 1: Structural Comparison of Selected Sulfinamides and Sulfonamides

Compound Name CAS Number Sulfur Oxidation State Key Substituents Key Applications References
4-Methyl-N,N-diphenylbenzenesulfinamide 4703-19-9 S=O (Sulfinamide) N,N-Diphenyl, 4-methyl Synthetic intermediate
p-Toluenesulfinamide 6873-55-8 S=O N-H, 4-methyl Imine precursor
4-Nitro-N-(p-tolyl)benzenesulfinamide - S=O 4-Nitro, N-p-tolyl Desulfinylative Smiles rearrangement
N-Benzhydryl-4-methylbenzenesulfonamide 853-83-8 S=O₂ (Sulfonamide) N-Benzyhydryl, 4-methyl Catalysis studies

Biological Activity

Benzenesulfinamide, specifically 4-methyl-N,N-diphenyl-, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Benzenesulfinamides exhibit various biological activities, primarily through their interactions with specific enzymes and receptors. Notably, they have been investigated for their roles in:

  • Carbonic Anhydrase Inhibition : Compounds similar to benzenesulfinamide have shown potent inhibition of carbonic anhydrases (CAs), particularly CA IX and CA II. For instance, certain analogues demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating a strong selectivity over CA II .
  • Progesterone Receptor Antagonism : Research has identified benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists, which are crucial in treating conditions like endometriosis and breast cancer. The most potent derivatives exhibited submicromolar IC50 values .
  • Cardiovascular Effects : Studies have indicated that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For example, compounds like 4-(2-amino-ethyl)-benzenesulfonamide showed significant effects on these parameters in isolated rat heart models .

In Vivo and In Vitro Studies

A series of studies have evaluated the biological activity of benzenesulfinamide derivatives:

  • Anti-inflammatory Activity : Compounds derived from benzenesulfonamides were tested for their anti-inflammatory properties using carrageenan-induced edema models. The results indicated that certain derivatives could inhibit edema significantly, with reductions of up to 94.69% observed at various time points .
  • Antimicrobial Activity : The antimicrobial efficacy was assessed against various pathogens. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli, while another showed an MIC of 6.63 mg/mL against S. aureus.

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50/MIC ValueReference
4eCA IX Inhibition10.93–25.06 nM
32PR AntagonismSubmicromolar
4aAnti-inflammatory94.69% inhibition
4dAntimicrobialMIC = 6.72 mg/mL (E. coli)

Case Study 1: Progesterone Receptor Antagonism

In a study exploring the structure-activity relationship (SAR) of benzenesulfonamide derivatives, compound 32 was identified as a potent PR antagonist with high binding affinity and selectivity over androgen receptors (AR). This finding suggests potential therapeutic applications in reproductive health disorders .

Case Study 2: Cardiovascular Impact

Research involving isolated rat hearts demonstrated that the compound 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased both perfusion pressure and coronary resistance compared to control substances. This suggests a possible mechanism involving calcium channel modulation .

5. Conclusion

Benzenesulfinamide, particularly the derivative 4-methyl-N,N-diphenyl-, exhibits promising biological activities across various therapeutic areas including oncology and cardiology. Its mechanisms primarily involve enzyme inhibition and receptor antagonism, making it a valuable subject for further pharmacological research.

6. Future Directions

Continued exploration into the pharmacokinetics and specific mechanisms of action for benzenesulfinamide derivatives will be essential for developing effective therapeutic agents based on this compound class.

Q & A

Q. Critical Conditions :

  • Temperature : Maintain 0–5°C during sulfinyl chloride formation to prevent decomposition.
  • Solvent Anhydrity : Moisture degrades sulfinyl chloride; use molecular sieves or dry solvents.
  • Stoichiometry : A 1:1.2 molar ratio of sulfinyl chloride to amine ensures complete reaction .

Basic: How can spectroscopic techniques (NMR, IR, MS) be systematically employed to characterize 4-methyl-N,N-diphenylbenzenesulfinamide?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic Protons : Distinct splitting patterns confirm substitution on the benzene ring (e.g., para-methyl group at δ ~2.3 ppm).
    • NH Signal Absence : Validates N,N-diphenyl substitution (no exchangeable proton) .
  • IR Spectroscopy :
    • S=O Stretch : Strong absorption at 1040–1060 cm⁻¹ confirms sulfinamide functionality .
  • Mass Spectrometry (HRMS) :
    • Molecular Ion Peak : Exact mass matches calculated [M+H]⁺ (e.g., C₁₉H₁₈NOS⁺ = 308.1112) .

Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT for NMR chemical shifts) .

Advanced: How can contradictory crystallographic data (e.g., bond length discrepancies) in sulfinamide derivatives be resolved?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via slow evaporation in ethanol/water (8:2).
    • Refine data using software (e.g., SHELXL) to resolve ambiguities in bond lengths (e.g., S–N vs. S–O distances) .
  • Comparative Analysis :
    • Cross-reference with databases (e.g., Cambridge Structural Database) to identify outliers. For example, S–N bonds in sulfinamides typically range from 1.60–1.65 Å .

Advanced: What computational approaches (e.g., DFT, QSPR) are suitable for predicting the reactivity and electronic properties of 4-methyl-N,N-diphenylbenzenesulfinamide?

Q. Methodological Answer :

  • Density Functional Theory (DFT) :
    • Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate:
  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict electrophilic/nucleophilic sites.
  • Partial Charges : Identify reactive centers (e.g., sulfinyl sulfur) .
  • Quantitative Structure-Property Relationship (QSPR) :
    • Train models using descriptors like polar surface area and logP to predict solubility or bioavailability .

Advanced: How can researchers design experiments to investigate the biological interactions of 4-methyl-N,N-diphenylbenzenesulfinamide with enzyme targets (e.g., carbonic anhydrase)?

Q. Methodological Answer :

  • Enzyme Inhibition Assays :
    • Kinetic Studies : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) under varying pH (e.g., 6.5–8.0) .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Molecular Docking :
    • Perform docking simulations (e.g., AutoDock Vina) using crystal structures (PDB: 3LXE) to identify binding poses .

Basic: What strategies mitigate challenges in purifying 4-methyl-N,N-diphenylbenzenesulfinamide due to its hydrophobicity?

Q. Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase).
  • Recrystallization : Optimize solvent mixtures (e.g., toluene/hexane) to improve crystal yield .

Advanced: How do structural modifications (e.g., substituent effects) on the benzene ring influence the compound’s spectroscopic and reactivity profiles?

Q. Methodological Answer :

  • Hammett Analysis :
    • Correlate σ values of substituents (e.g., -CH₃, -NO₂) with reaction rates (e.g., sulfinamide hydrolysis) .
  • Comparative Spectroscopy :
    • Synthesize analogs (e.g., 4-nitro-N,N-diphenyl variant) and analyze ¹H NMR shifts to assess electronic effects .

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